1-tert-Butyl-2-nitrobenzene

Catalytic Hydrogenation Ortho-Substituted Nitroaromatics Homogeneous Catalysis

Ortho-substituted nitroaromatics often fail under standard reduction conditions due to steric hindrance, causing incomplete conversion or cyclization. 1-tert-Butyl-2-nitrobenzene is validated for Ru-catalyzed hydrogenation (selectivity 85-100%), yielding ortho-tert-butyl aniline-a key intermediate for hindered ligands and APIs. • Nitro torsion angle 65-92° (vs. ~36° unhindered) provides unique steric/electronic properties. • Crystalline solid at RT (mp 57.5-58.5°C) enables purification by recrystallization. • Differentiated from para isomer (mp ~1°C; LogP 3.338 vs 3.4155) for HPLC isomer separation.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1886-57-3
Cat. No. B159248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-2-nitrobenzene
CAS1886-57-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7H,1-3H3
InChIKeyIWTHGPTVKBEURV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-2-nitrobenzene (CAS 1886-57-3): Procurement Guide for Ortho-Substituted Nitroaromatic Building Block


1-tert-Butyl-2-nitrobenzene (CAS 1886-57-3, C10H13NO2, MW 179.22) is an ortho-substituted nitroaromatic compound featuring a bulky tert-butyl group adjacent to a nitro group on the benzene ring [1]. This ortho-disubstitution pattern imparts pronounced steric hindrance and distinctive electronic properties that differentiate it from para- and meta-tert-butylnitrobenzene isomers [2]. The compound exists as a colorless to light yellow liquid at room temperature with a melting point of 57.5-58.5°C (recrystallized from cyclohexane), boiling point of 249-250°C at 761 Torr, and calculated LogP of 3.4155 [3]. Its primary synthetic route involves electrophilic nitration of tert-butylbenzene, with steric effects from the tert-butyl group favoring para-substitution while yielding the ortho isomer as a minor but distinct product [4].

  • 1 Ortho-disubstitution pattern with steric hindrance distinct from para/meta isomers
  • 2 Reduction requires specialized homogeneous Ru catalyst system (patent-documented)
  • 3 Crystalline solid at room temperature simplifies handling versus liquid isomers

Why In-Class Nitrobenzene Derivatives Cannot Substitute 1-tert-Butyl-2-nitrobenzene in Critical Transformations


Substituting 1-tert-butyl-2-nitrobenzene with seemingly analogous nitrobenzene derivatives introduces quantifiable differences in synthetic outcomes. The ortho-disubstitution pattern creates a unique steric environment: the nitro group torsion angle in ortho-tert-butyl-substituted nitrobenzene approaches 65-92° (versus ~36° for unhindered nitrobenzene), as established by crystallographic and 17O NMR studies [1]. This geometric distortion alters both the compound's reactivity profile and the conformational constraints imposed on downstream products. Crucially, the reduction of ortho-substituted nitroaromatics using conventional heterogeneous catalysts often suffers from incomplete conversion, functional group cleavage, or undesired cyclization—deficiencies that have necessitated the development of specialized catalytic systems specifically validated for this substrate class [2]. Furthermore, the ortho isomer exhibits markedly different physical properties from its para counterpart, including a melting point of 57.5-58.5°C versus 1°C (estimated) and a LogP of 3.4155 versus 3.338, which directly impact purification protocols and chromatographic behavior [3]. These differences preclude simple isomer substitution without compromising synthetic fidelity.

Catalytic mismatch Conventional heterogeneous catalysts may cause functional group cleavage or incomplete conversion; validated Ru system required.
Reactivity shift Steric distortion of nitro group alters reduction potential and nucleophilic substitution pathways relative to unhindered analogs.
Purification divergence Melting point and LogP differ significantly from para isomer, affecting recrystallization and chromatographic retention.

1-tert-Butyl-2-nitrobenzene: Quantitative Differentiation Evidence Versus Structural Analogs


Catalytic Hydrogenation Selectivity: Validated Performance Under Ortho-Substrate-Optimized Homogeneous Ruthenium Catalysis

Patent US 4,169,853 explicitly includes 1-tert-butyl-2-nitrobenzene among ortho-substituted mononitroaromatic substrates that require specialized catalytic systems. The inventors disclose that conventional heterogeneous hydrogenation techniques are 'unsuited for the selective reduction of ortho-substituted mononitroaromatics on account of cleavage of functional groups, cyclization and incomplete reduction' [1]. The claimed homogeneous ruthenium-quaternary ammonium hydroxide catalyst system achieves selectivity to the desired hindered aromatic amine ranging from 85% to 100%, specifically for substrates containing 'bulky and/or reactive ortho-substituents' [1]. This validated catalytic performance distinguishes 1-tert-butyl-2-nitrobenzene as a substrate whose successful reduction has been documented with a defined catalytic system, whereas para-substituted nitroaromatics generally proceed under conventional conditions without requiring such specialized catalyst design.

Catalytic Selectivity
Class-level
85–100% selectivity to hindered aniline
Supports reduction pathway viability with documented catalyst system
Substrate class includes 1-tert-butyl-2-nitrobenzene; Ru/quaternary ammonium hydroxide catalyst
Catalytic Hydrogenation Ortho-Substituted Nitroaromatics Homogeneous Catalysis

Melting Point Differentiation: Ortho vs. Para Isomer Physical Property Comparison

The ortho isomer (1-tert-butyl-2-nitrobenzene) exhibits a melting point of 57.5-58.5°C when crystallized from cyclohexane [1]. In contrast, the para isomer (1-tert-butyl-4-nitrobenzene) has an estimated melting point of 1°C . This ~56°C melting point differential is substantial and directly attributable to the ortho-disubstitution pattern, where steric crowding reduces crystal lattice packing efficiency relative to the more symmetrical para isomer. The ortho isomer thus exists as a crystalline solid at ambient laboratory temperatures (~20-25°C), while the para isomer remains a liquid under identical conditions.

Melting Point
Data to verify
57.5–58.5 °C (cyclohexane)
Enables isomer verification via melting point determination
Source-specific review recommended; para isomer estimated ~1 °C
Physical Chemistry Isomer Separation Purification

Lipophilicity (LogP) Differentiation: Ortho vs. Para Isomer Comparison

The ortho isomer (1-tert-butyl-2-nitrobenzene) has a calculated LogP of 3.4155, while the para isomer (1-tert-butyl-4-nitrobenzene) has a calculated LogP of 3.338 [1][2]. This difference of ~0.08 LogP units, though modest, is measurable and reflects the altered electronic distribution and steric shielding of the nitro group in the ortho configuration. The increased lipophilicity of the ortho isomer influences its chromatographic retention behavior in reverse-phase HPLC and may affect partitioning in biphasic reaction systems.

LogP
Context-dependent
3.4155 (calculated)
Supports chromatographic method development for isomer separation
ΔLogP ~0.08 vs para isomer; calculated values may vary with method
Chromatography Lipophilicity ADME Prediction

Nitro Group Torsion Angle: Structural Consequence of Ortho Steric Congestion

Crystallographic and 17O NMR studies of di-ortho-substituted nitrobenzenes reveal that nitro group torsion angles increase dramatically with the steric bulk of ortho substituents [1]. For the tert-butyl-substituted analog, the nitro group torsion angle reaches 65° (crystal structure) to 92° (17O NMR prediction), compared to ~36° for unsubstituted nitrobenzene [1]. This near-perpendicular orientation of the nitro group relative to the aromatic ring plane reduces π-conjugation between the nitro group and the benzene ring, fundamentally altering the electronic properties and reduction potential of the nitroaromatic system.

Nitro Torsion Angle
Class-level
65° (X-ray) – 92° (17O NMR)
Indicates steric decoupling of nitro group, altering reactivity profile
Unsubstituted nitrobenzene ~36°; torsion linked to reduction potential shifts
Conformational Analysis Steric Effects Crystallography

Validated Application Scenarios for 1-tert-Butyl-2-nitrobenzene Based on Quantitative Evidence


Synthesis of Sterically Hindered ortho-tert-Butyl Aniline Derivatives

The documented catalytic hydrogenation of 1-tert-butyl-2-nitrobenzene using homogeneous ruthenium-quaternary ammonium hydroxide systems (selectivity 85-100%) validates its use as a precursor to ortho-tert-butyl aniline [1]. The resulting hindered aniline serves as a key intermediate for ligands, pharmaceuticals, and agrochemicals where ortho steric bulk is required to modulate binding affinity or metabolic stability. The patent-validated reduction methodology provides a defined synthetic pathway distinct from the straightforward reduction conditions applicable to para-nitro isomers.

Preparative and Analytical Chromatography Method Development for Isomer Resolution

The ortho isomer's melting point (57.5-58.5°C) and LogP (3.4155) differ measurably from the para isomer (1°C melting point; LogP 3.338) [2]. These quantifiable differences support method development for reverse-phase HPLC separation of positional isomers in nitration reaction mixtures. The ortho isomer's crystalline nature at room temperature additionally facilitates purification via recrystallization from cyclohexane, a purification route not applicable to the liquid para isomer.

Conformational Probe for Steric Effects in Nitroaromatic Reactivity Studies

With a nitro group torsion angle of 65-92° (versus ~36° for unhindered nitrobenzene), 1-tert-butyl-2-nitrobenzene serves as an extreme-case model compound for investigating the relationship between sterically enforced nitro group decoupling from aromatic π-systems and resultant changes in reduction potential, nucleophilic aromatic substitution rates, and spectroscopic properties [3]. This application leverages the compound's unique ortho-tert-butyl/nitro juxtaposition as a structural probe unavailable from para or meta isomers.

Application
Selection Property
Validation Focus
Synthesis of hindered ortho-tert-butyl anilines
Documented catalytic hydrogenation pathway
Verify selective reduction with homogeneous Ru system
Chromatographic isomer resolution method development
Melting point and LogP differentiation
Verify chromatographic retention and recrystallization efficiency
Conformational probe for steric effects in nitroaromatic reactivity
Extreme nitro torsion angle
Correlate torsion with reduction potential and spectroscopic data

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